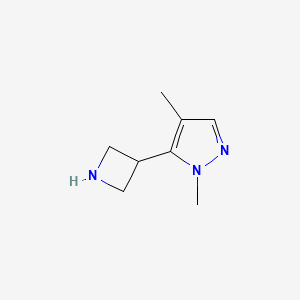![molecular formula C7H10BrClN2O B13535825 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride is an organic compound with the molecular formula C7H10BrClN2O It is a derivative of pyridine, featuring a bromine atom at the 6-position and an amine group linked via an ethoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride typically involves the following steps:
Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Ether Formation: The brominated pyridine is then reacted with ethylene glycol in the presence of a base to form the ethoxy bridge.
Amination: The resulting compound is then treated with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms with hydrogen or other substituents replacing the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The ethoxy bridge provides structural flexibility, allowing the compound to fit into various binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(6-Bromopyridin-2-yl)ethan-1-one: Contains a ketone group instead of an ethoxy bridge.
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine: Lacks the hydrochloride salt form.
Uniqueness
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride is unique due to its combination of a brominated pyridine ring, an ethoxy bridge, and an amine group in the hydrochloride salt form. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H10BrClN2O |
|---|---|
Poids moléculaire |
253.52 g/mol |
Nom IUPAC |
2-(6-bromopyridin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-2-1-3-7(10-6)11-5-4-9;/h1-3H,4-5,9H2;1H |
Clé InChI |
JTKXNBNCSLJPEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)OCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


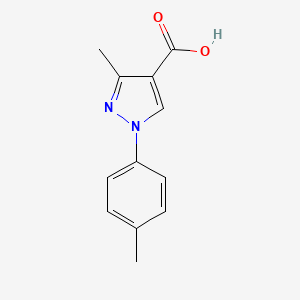



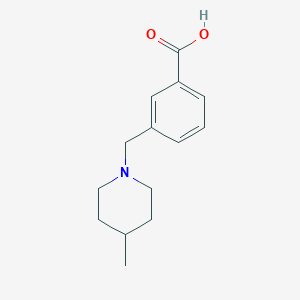


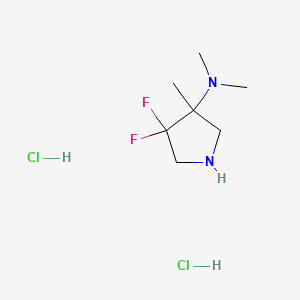
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)

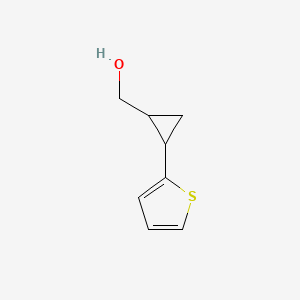
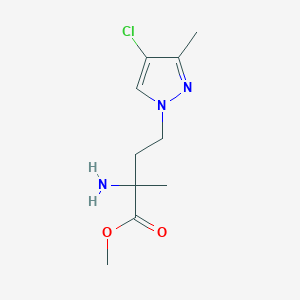
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
